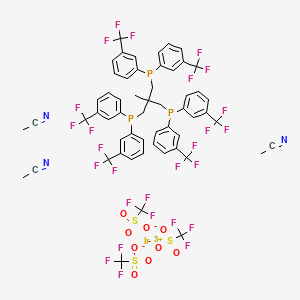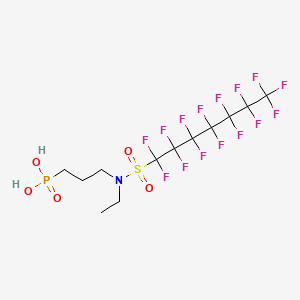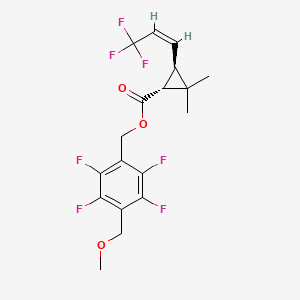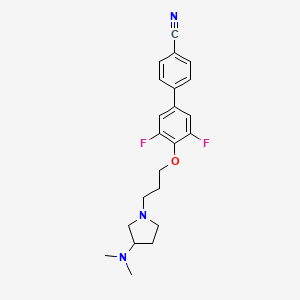
7V2TE8Xvv6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7V2TE8Xvv6 , also referred to as A-423579 , is a chemical substance with the molecular formula C22H25F2N3O . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its complex structure, which includes a biphenyl core substituted with a carbonitrile group and a difluorobiphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7V2TE8Xvv6 involves multiple steps, starting with the preparation of the biphenyl core. The key steps include:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a cyanide ion.
Addition of the Difluorobiphenyl Moiety: The difluorobiphenyl moiety is added through a series of electrophilic aromatic substitution reactions, where fluorine atoms are introduced to the aromatic ring.
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
7V2TE8Xvv6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated biphenyl derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
7V2TE8Xvv6: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7V2TE8Xvv6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
7V2TE8Xvv6: can be compared with other similar compounds, such as:
A-423579 Enantiomer: This is the enantiomer of , which has similar but distinct properties due to its chirality.
Difluorobiphenyl Derivatives: Compounds with similar difluorobiphenyl moieties can be compared based on their chemical reactivity and biological activities.
Carbonitrile-Substituted Biphenyls: These compounds share the carbonitrile group and can be compared in terms of their synthetic routes and applications.
This compound: is unique due to its specific combination of functional groups and its racemic nature, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
568590-38-5 |
|---|---|
Molekularformel |
C22H25F2N3O |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
4-[4-[3-[3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3 |
InChI-Schlüssel |
DJXFZKXYKKBTDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




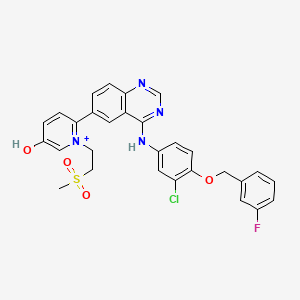
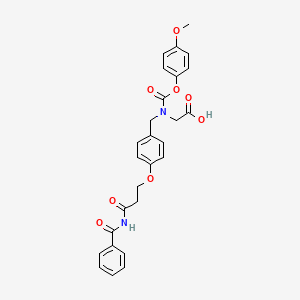

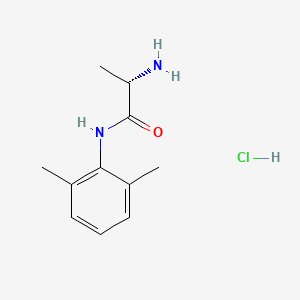

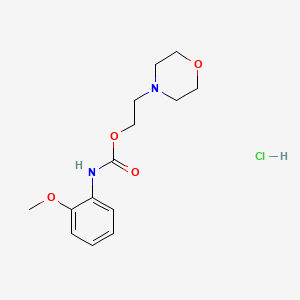
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

